N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorobenzenesulfonyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O3S3/c16-13-6-5-12(24-13)11-7-23-15(18-11)19-14(20)8-25(21,22)10-3-1-9(17)2-4-10/h1-7H,8H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXFKAKBJGMGMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorobenzenesulfonyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the bromothiophene and thiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include brominating agents, thionyl chloride, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorobenzenesulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom, leading to the formation of thiophene derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature controls .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene and thiazole derivatives.
Scientific Research Applications
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorobenzenesulfonyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorobenzenesulfonyl)acetamide involves its interaction with specific molecular targets. The bromothiophene and thiazole moieties can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or antiproliferative effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs with Thiazole-Acetamide Core
a) N-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)acetamide (Compound 18)
- Structure : Lacks the 4-chlorobenzenesulfonyl group, replaced by a simple acetyl group.
- Molecular Weight : 292.9 .
- Synthesis: Reacts N-(aminocarbonothioyl)acetamide with 2-bromo-1-(5-bromo-2-thienyl)ethanone in ethanol at 120°C, purified via preparative HPLC .
b) N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (Compound 14)
- Structure : Substituted with 3-chloro-4-fluorophenyl at thiazole position 3.
- Synthesis: 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone reacted with acetylthiourea in ethanol .
c) N-[4-(4-Chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (Compound 15)
- Structure : Features a 4-chloro-3-methylphenyl group.
- Synthesis : Utilizes Suzuki coupling with 4-(4-chloro-3-methylphenyl)boronic acid .
- Key Difference : Methyl and chloro substituents enhance lipophilicity but reduce π-system conjugation compared to bromothiophene .
Analogs with Modified Acetamide Substituents
a) N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide
b) N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide
- Structure: Substituted with cyanophenyl (electron-withdrawing) and ethoxyphenyl (electron-donating).
- Molecular Weight : 363.43 .
- Key Difference: Cyano group increases electrophilicity, which may influence reactivity in biological systems compared to sulfonyl .
Pharmacologically Active Thiazole Derivatives
a) N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Compound 6a)
- Activity: Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 mM) .
- Key Difference : Methoxy and hydroxy groups enable hydrogen bonding but lack the sulfonyl group’s strong electron-withdrawing effects .
b) N-(4-Phenyl-5-tetradecylthiazol-2-yl)-2-chloroacetamide
- Structure : Long alkyl chain (tetradecyl) enhances membrane permeability.
- Key Difference : Alkyl chains improve lipophilicity but may reduce target specificity compared to aromatic sulfonyl groups .
Comparative Data Table
Biological Activity
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorobenzenesulfonyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanism of action, synthesis, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- A thiazole ring
- A bromothiophene moiety
- A chlorobenzenesulfonyl group
These structural components suggest significant potential for diverse biological activities, particularly in antimicrobial and anticancer applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Inhibition of bacterial lipid biosynthesis : This leads to antimicrobial effects.
- Interference with cellular signaling pathways : Particularly in cancer cells, resulting in antiproliferative activity.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial potential of various thiazole derivatives, including those similar to this compound. The results indicated strong activity against Gram-positive bacteria and moderate effectiveness against Gram-negative strains .
- Anticancer Properties : Another research focused on the synthesis and evaluation of thiazole derivatives for anticancer activity. The findings suggested that compounds with similar structures inhibited tumor cell proliferation significantly, indicating potential therapeutic applications .
- Mechanistic Insights : Docking studies have elucidated the interactions between the compound and target proteins involved in inflammation and cancer pathways. This provided insights into how structural modifications could enhance efficacy .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiazole Ring : The initial step involves the reaction of appropriate thioamide precursors.
- Bromination of Thiophene : Utilizing bromine or N-bromosuccinimide to introduce the bromine substituent.
- Sulfonamide Formation : Coupling with chlorobenzenesulfonyl chloride under basic conditions.
Q & A
Q. Basic
- -NMR : Identify protons on the thiophene (δ 6.8–7.2 ppm), thiazole (δ 7.5–8.0 ppm), and sulfonyl groups (δ 3.1–3.3 ppm).
- IR spectroscopy : Detect carbonyl (C=O, ~1680 cm) and sulfonyl (S=O, ~1350 cm) stretches.
- LC-MS : Confirm molecular weight (e.g., [M+H] at m/z 482.3) and fragmentation patterns.
Advanced tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions .
What strategies improve the compound’s bioavailability for in vivo studies?
Q. Advanced
- Prodrug design : Esterify the acetamide group to enhance lipophilicity (e.g., methyl ester prodrug).
- Formulation : Use cyclodextrin inclusion complexes or lipid-based nanoemulsions to improve solubility.
- Pharmacokinetic assessment : Measure plasma half-life () and AUC (area under the curve) in rodent models.
Validation : Compare oral vs. intravenous administration routes using LC-MS/MS quantification .
How can structure-activity relationship (SAR) studies elucidate the role of the thiophene ring?
Q. Advanced
- Analog synthesis : Replace bromothiophene with fluorothiophene or phenyl groups to assess halogen/ring contributions.
- Biological testing : Screen analogs for α-glucosidase inhibition and compare IC trends.
- Molecular docking : Use AutoDock Vina to predict binding interactions with α-glucosidase (PDB: 3TOP). Key residues: Asp214, Glu277.
Outcome : Identify critical hydrogen bonds or π-π stacking interactions with the thiophene moiety .
What are common side reactions during synthesis, and how are they mitigated?
Q. Basic
- Oxidation of thioether : Forms sulfoxide byproducts. Mitigate by conducting reactions under nitrogen and avoiding strong oxidizers.
- Hydrolysis of acetamide : Occurs in aqueous acidic/basic conditions. Use anhydrous solvents and mild bases (e.g., NaHCO).
Monitoring : Track reaction progress via TLC (R = 0.5 in ethyl acetate/hexane 3:7) and quench side reactions with scavengers (e.g., thiourea for excess bromine) .
What computational methods predict the compound’s binding modes with target enzymes?
Q. Advanced
- Molecular docking : Simulate binding poses in α-glucosidase using Glide (Schrödinger Suite).
- Molecular dynamics (MD) : Run 100 ns simulations (GROMACS) to assess stability of ligand-enzyme complexes.
- Free energy calculations : Use MM-PBSA to estimate binding affinity (ΔG).
Validation : Correlate computational results with mutagenesis studies (e.g., Ala-scanning of key enzyme residues) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
